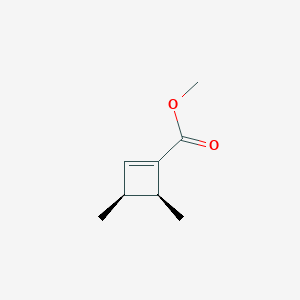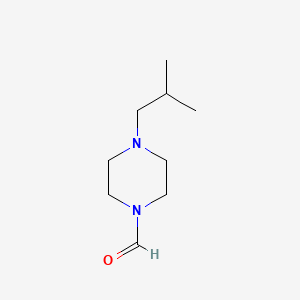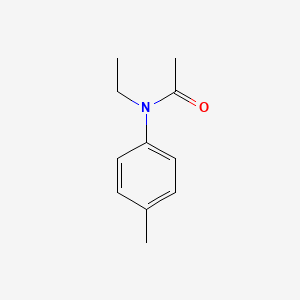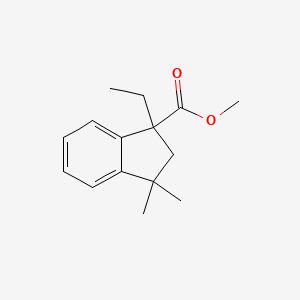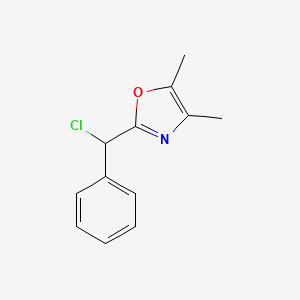
Dinoseb-ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinoseb-ammonium is a synthetic dinitrophenol herbicide that was widely used for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits . It is known for its high toxicity to mammals and its potential to cause developmental and reproductive effects . The compound is considered obsolete and is banned in many countries due to its adverse health effects .
Preparation Methods
Dinoseb-ammonium is typically produced in emulsifiable concentrates or as water-soluble ammonium or amine salts . The synthetic route involves the nitration of 2-sec-butylphenol to produce 2-sec-butyl-4,6-dinitrophenol, which is then neutralized with ammonium hydroxide to form this compound . Industrial production methods focus on maintaining high purity and minimizing environmental impact during the synthesis process .
Chemical Reactions Analysis
Dinoseb-ammonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dinoseb-ammonium has been used in various scientific research applications, including:
Mechanism of Action
Dinoseb-ammonium exerts its effects by inhibiting respiratory electron transport and uncoupling oxidative phosphorylation . This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death . The compound also generates reactive oxygen species (ROS), which further damage cellular components .
Comparison with Similar Compounds
Dinoseb-ammonium is similar to other dinitrophenol herbicides, such as 2,4-dinitrophenol and 2,4,5-trichlorophenoxyacetic acid . this compound is unique in its specific mode of action and its high toxicity to mammals . Other similar compounds include:
2,4-Dinitrophenol: Used as a herbicide and a weight loss agent, but also highly toxic.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar environmental persistence and toxicity concerns.
This compound’s unique combination of high toxicity and specific mode of action makes it distinct among dinitrophenol herbicides .
Properties
CAS No. |
6365-83-9 |
|---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
azanium;2-butan-2-yl-4,6-dinitrophenolate |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;/h4-6,13H,3H2,1-2H3;1H3 |
InChI Key |
RVSKHYSPNBOJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |
Related CAS |
88-85-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
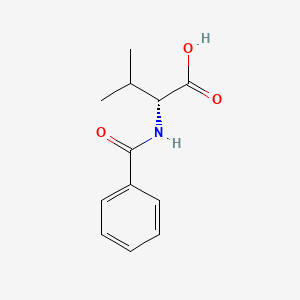

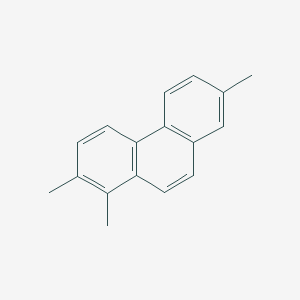
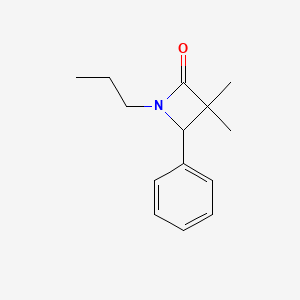
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
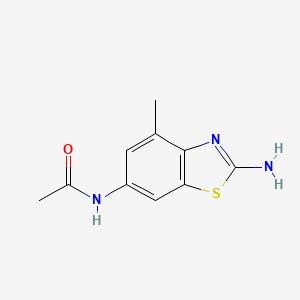
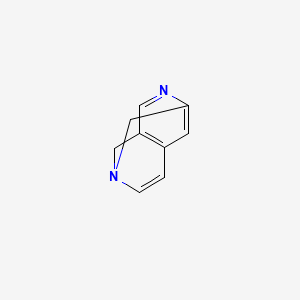
![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
